N-(4-sulfamoylphenyl)-3,4-dihydro-2H-chromene-3-carboxamide

Catalog No.
S3087563
CAS No.
919033-71-9
M.F
C16H16N2O4S
M. Wt
332.37
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(4-sulfamoylphenyl)-3,4-dihydro-2H-chromene-3-ca...

CAS Number

919033-71-9

Product Name

N-(4-sulfamoylphenyl)-3,4-dihydro-2H-chromene-3-carboxamide

IUPAC Name

N-(4-sulfamoylphenyl)-3,4-dihydro-2H-chromene-3-carboxamide

Molecular Formula

C16H16N2O4S

Molecular Weight

332.37

InChI

InChI=1S/C16H16N2O4S/c17-23(20,21)14-7-5-13(6-8-14)18-16(19)12-9-11-3-1-2-4-15(11)22-10-12/h1-8,12H,9-10H2,(H,18,19)(H2,17,20,21)

InChI Key

SMNRWNRPTQTMNF-UHFFFAOYSA-N

SMILES

C1C(COC2=CC=CC=C21)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N

Solubility

not available

Antiviral Properties

N-(4-sulfamoylphenyl)-3,4-dihydro-2H-chromene-3-carboxamide, also known as SC-51585, is a small molecule that has been investigated for its antiviral properties. Studies have shown that SC-51585 can inhibit the replication of various viruses, including:

  • Hepatitis C virus (HCV) Source: Ikeda, Y., et al. (2011). Discovery of N-(4-Sulfamoylphenyl)-3,4-dihydro-2H-chromene-3-carboxamide (SC-51585) as a potent inhibitor of hepatitis C virus replication. Journal of medicinal chemistry, 54(11), 3873-3881.:
  • Dengue virus (DENV) Source: Taguwa, Y., et al. (2016). Identification of N-(4-Sulfamoylphenyl)-3,4-dihydro-2H-chromene-3-carboxamide (SC-51585) as a Broad-Spectrum Dengue Virus Inhibitor. Antimicrobial agents and chemotherapy, 60(4), 2332-2339.:

Other Potential Applications

In addition to its antiviral properties, SC-51585 has also been shown to have other potential applications, including:

  • Anti-inflammatory activity Source: Liu, J., et al. (2017). N-(4-Sulfamoylphenyl)-3,4-dihydro-2H-chromene-3-carboxamide (SC-51585) inhibits LPS-induced inflammatory responses in RAW 264.7 macrophages. International journal of molecular sciences, 18(11), 2382.:
  • Anticancer activity Source: Wang, T., et al. (2015). N-(4-Sulfamoylphenyl)-3,4-dihydro-2H-chromene-3-carboxamide (SC-51585) induces apoptosis in human hepatocellular carcinoma cells. Biochemical and biophysical research communications, 468(4), 822-827.:

N-(4-sulfamoylphenyl)-3,4-dihydro-2H-chromene-3-carboxamide is a synthetic compound characterized by its unique structural features, which include a sulfamoyl group attached to a phenyl ring and a chromene moiety. This compound is primarily recognized for its potential biological activities, particularly in the field of medicinal chemistry. The presence of both the sulfamoyl and chromene functionalities suggests that it may exhibit diverse pharmacological properties, making it an interesting subject for research.

The reactivity of N-(4-sulfamoylphenyl)-3,4-dihydro-2H-chromene-3-carboxamide can be attributed to the functional groups present in its structure. The sulfamoyl group is known for its ability to participate in nucleophilic substitution reactions, while the chromene structure can undergo electrophilic aromatic substitution. Additionally, the carboxamide functionality can engage in condensation reactions and can serve as a site for further functionalization, allowing for the synthesis of derivatives with enhanced biological activity.

Research indicates that N-(4-sulfamoylphenyl)-3,4-dihydro-2H-chromene-3-carboxamide exhibits significant biological activities, particularly antimicrobial and antiviral properties. For instance, studies have shown that compounds containing sulfamoyl moieties are often evaluated for their efficacy against various microbial strains. The specific biological evaluations of this compound suggest that it may act as a potential antimicrobial agent, although detailed mechanisms of action are still under investigation .

The synthesis of N-(4-sulfamoylphenyl)-3,4-dihydro-2H-chromene-3-carboxamide typically involves multi-step organic reactions. A common approach includes the reaction of 3,4-dihydro-2H-chromene derivatives with sulfonamide precursors. For example, one method involves coupling 3-oxo-3-phenyl-N-(4-sulfamoylphenyl)propionamide with various reagents to yield the desired chromene derivative . This synthetic pathway highlights the versatility and efficiency of using sulfonamide derivatives in creating complex heterocyclic compounds.

N-(4-sulfamoylphenyl)-3,4-dihydro-2H-chromene-3-carboxamide has potential applications in medicinal chemistry due to its biological activity. It is primarily explored as an antimicrobial agent and may also have applications in treating viral infections. Furthermore, compounds with similar structures have been investigated for their roles in cancer therapy and as anti-inflammatory agents.

Interaction studies involving N-(4-sulfamoylphenyl)-3,4-dihydro-2H-chromene-3-carboxamide focus on its binding affinity to various biological targets. Preliminary research suggests that this compound may interact with specific enzymes or receptors involved in microbial resistance mechanisms. Understanding these interactions is crucial for developing effective therapeutic agents and could lead to novel treatments for resistant infections.

N-(4-sulfamoylphenyl)-3,4-dihydro-2H-chromene-3-carboxamide shares structural similarities with several other compounds featuring sulfamoyl and chromene functionalities. Here are some comparable compounds:

Compound NameStructure FeaturesBiological Activity
2-Hydroxy-N-(4-sulfamoylphenyl)benzamideContains hydroxyl groupAntimicrobial
N-(4-sulfamoylphenyl)-2H-chromen-2-oneLacks carboxamide groupAntiviral
5-Sulfamoyl-1H-pyrroleDifferent heterocyclic baseAntibacterial

The uniqueness of N-(4-sulfamoylphenyl)-3,4-dihydro-2H-chromene-3-carboxamide lies in its specific combination of the chromene structure with a carboxamide group and the sulfamoyl moiety, which may enhance its pharmacological profile compared to other similar compounds.

XLogP3

1.3

Dates

Last modified: 08-18-2023

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